N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide
CAS No.: 896345-81-6
Cat. No.: VC6697637
Molecular Formula: C18H13N3OS2
Molecular Weight: 351.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896345-81-6 |
|---|---|
| Molecular Formula | C18H13N3OS2 |
| Molecular Weight | 351.44 |
| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C18H13N3OS2/c1-23-16-5-3-2-4-14(16)17(22)21-18-20-15(11-24-18)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3,(H,20,21,22) |
| Standard InChI Key | QITCLLQFLFBUPK-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Introduction
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a thiazole ring connected to a cyanophenyl group and a methylthio-substituted benzamide moiety. This compound is of interest due to its potential biological activities, which are common among thiazole derivatives.
Synthesis
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide typically involves several steps:
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Formation of the Thiazole Ring: This can be achieved by reacting an α-haloketone with thiourea under basic conditions.
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Coupling with 4-Cyanophenyl Group: The thiazole intermediate is then coupled with 4-cyanophenyl isothiocyanate.
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Introduction of the Benzamide Moiety: The benzamide part is introduced by reacting the thiazole derivative with a suitable benzoyl chloride derivative.
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Introduction of the Methylthio Group: This involves substituting the benzamide moiety with a methylthio group, typically through a nucleophilic substitution reaction.
Biological Activities
Thiazole derivatives, including N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide, are known for their diverse biological activities. These compounds have been investigated for their potential in various therapeutic areas:
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Antitumor Activity: Thiazole compounds can exhibit significant cytotoxic effects against cancer cell lines, potentially through the inhibition of specific kinases involved in cancer proliferation.
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Anti-inflammatory Activity: Some thiazole derivatives have shown anti-inflammatory properties by inhibiting enzymes involved in inflammation pathways.
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Antimicrobial Activity: These compounds have also been studied for their antimicrobial effects against various pathogens.
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